N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound featuring multiple cyclic structures and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core cyclic structures, followed by the introduction of functional groups through various organic reactions such as amination, acylation, and cyclization. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
- **N-({1,3,3-trimethyl-5-[(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)amino]cyclohexyl}methyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide shares structural similarities with other cyclic amides and thiophene derivatives.
1,3,5-Trimethyl-1,3,5-triazinane: A related compound with a triazine ring structure, used in various organic reactions.
1,5,6,7-Tetrahydro-4H-indol-4-one:
Uniqueness
The uniqueness of this compound lies in its specific combination of cyclic structures and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1,3,3-trimethyl-5-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)cyclohexyl]methyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N2O2S2/c1-27(2)12-18(30-26(32)22-15-34-24-11-7-5-9-20(22)24)13-28(3,16-27)17-29-25(31)21-14-33-23-10-6-4-8-19(21)23/h14-15,18H,4-13,16-17H2,1-3H3,(H,29,31)(H,30,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYMUEKJQYWPRGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(C1)(C)CNC(=O)C2=CSC3=C2CCCC3)NC(=O)C4=CSC5=C4CCCC5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N2O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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